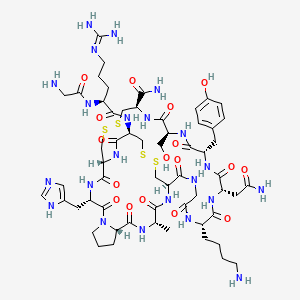

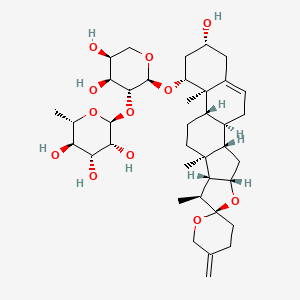

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2

Übersicht

Beschreibung

The compound “H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes. This particular peptide contains multiple cysteine residues, which can form disulfide bonds, contributing to its stability and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation can be used to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques.

Major Products Formed

Disulfide-bonded peptides: Oxidation of cysteine residues results in the formation of disulfide bonds, stabilizing the peptide structure.

Reduced peptides: Reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

Peptides like “H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2” have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

Biology: Serve as models for studying protein folding, structure, and function.

Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.

Industry: Used in the development of biosensors and as components in various biotechnological applications.

Wirkmechanismus

The mechanism of action of peptides depends on their specific sequence and structure. For example, peptides with disulfide bonds can mimic the structure of natural proteins, allowing them to interact with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2: Similar peptides with slight variations in amino acid sequence.

Disulfide-bonded peptides: Peptides containing cysteine residues that form disulfide bonds.

Linear peptides: Peptides without disulfide bonds, which may have different stability and functionality.

Uniqueness

The presence of multiple cysteine residues and the potential for disulfide bond formation make “this compound” unique. These features contribute to its stability and ability to mimic natural protein structures, making it valuable for various research applications.

Eigenschaften

IUPAC Name |

(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-43-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-7-(4-aminobutyl)-10-(2-amino-2-oxoethyl)-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontane-19-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H88N22O17S4/c1-28-47(87)77-39-24-99-101-26-41(78-50(90)33(70-44(84)19-60)7-4-14-66-58(63)64)55(95)79-40(54(94)74-36(17-30-20-65-27-68-30)57(97)80-15-5-8-42(80)56(96)69-28)25-100-98-23-38(46(62)86)76-53(93)37(22-81)75-51(91)34(16-29-9-11-31(82)12-10-29)72-52(92)35(18-43(61)83)73-49(89)32(6-2-3-13-59)71-45(85)21-67-48(39)88/h9-12,20,27-28,32-42,81-82H,2-8,13-19,21-26,59-60H2,1H3,(H2,61,83)(H2,62,86)(H,65,68)(H,67,88)(H,69,96)(H,70,84)(H,71,85)(H,72,92)(H,73,89)(H,74,94)(H,75,91)(H,76,93)(H,77,87)(H,78,90)(H,79,95)(H4,63,64,66)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYGZMUMCKQPG-JCXWEINESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H88N22O17S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88217-10-1 | |

| Record name | alpha-Conotoxin M I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088217101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88217-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3044266.png)